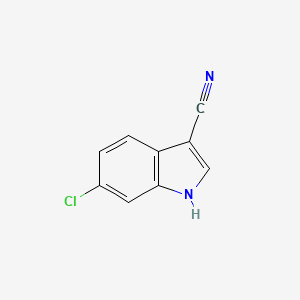

6-Chloro-1H-indole-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDCXNREKOGGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652991 | |

| Record name | 6-Chloro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194490-17-0 | |

| Record name | 6-Chloro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 6-Chloro-1H-indole-3-carbonitrile?

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-1H-indole-3-carbonitrile

Abstract

This compound (CAS No: 194490-17-0) is a halogenated indole derivative that serves as a pivotal intermediate in synthetic organic chemistry and medicinal drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the strategic placement of chloro and nitrile functional groups on this core offers a versatile platform for further molecular elaboration. This technical guide provides a comprehensive analysis of the known and predicted physical and chemical properties of this compound. We will delve into its molecular structure, physicochemical characteristics, chemical reactivity, and standard analytical workflows for its characterization. This document is intended for researchers, chemists, and drug development professionals who utilize functionalized heterocycles in their synthetic endeavors.

Molecular Structure and Identifiers

The foundational step in understanding the properties of a molecule is to analyze its structure. This compound consists of a bicyclic indole core, with a chlorine atom substituted at the 6-position of the benzene ring and a nitrile group at the 3-position of the pyrrole ring. The electron-withdrawing nature of both the chloro and nitrile substituents significantly influences the electronic properties and reactivity of the indole ring system.

Caption: Chemical Structure of this compound.

| Identifier | Value | Source |

| CAS Number | 194490-17-0 | [1][2] |

| Molecular Formula | C₉H₅ClN₂ | |

| Molecular Weight | 176.60 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Appearance | Solid (Typical) |

Physical Properties

The physical properties of a compound are critical for its handling, storage, and application in reactions. While specific experimental data for this compound is sparse in publicly available literature, we can infer key properties based on its structure and data from analogous compounds.

| Property | Value / Description | Rationale & Comparative Insights |

| Melting Point | Data not available. Expected to be a solid with a relatively high melting point. | The parent compound, 6-chloroindole, has a melting point of 87-90 °C.[3] The addition of the polar nitrile group likely increases intermolecular forces (dipole-dipole interactions) and allows for potential hydrogen bonding with the N-H group, suggesting a higher melting point than 6-chloroindole itself. |

| Boiling Point | Data not available. | Due to its molecular weight and polarity, a high boiling point is expected, likely with decomposition at atmospheric pressure. |

| Solubility | Varies depending on the solvent. | Expected to have low solubility in water but moderate solubility in polar organic solvents like ethanol, acetone, and dimethylformamide (DMF). For comparison, 6-chloroindole is soluble in ethanol (50 mg/mL). The nitrile group enhances polarity, but the overall molecule remains largely aromatic and nonpolar. |

| pKa | Data not available. | The N-H proton of the indole ring is weakly acidic. Its pKa is expected to be slightly lower than that of unsubstituted indole (pKa ≈ 17) due to the electron-withdrawing effects of the chloro and nitrile groups, which stabilize the resulting conjugate base. |

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the reactivity of its distinct functional groups.

Reactivity of the Indole Nucleus

-

N-H Acidity and N-Functionalization: The proton on the indole nitrogen is the most acidic proton in the molecule. It can be deprotonated using a suitable base (e.g., NaH) to form an indolyl anion. This anion is a potent nucleophile and can be readily alkylated, acylated, or arylated, providing a straightforward method to introduce substituents at the N-1 position. This is a crucial first step in many synthetic routes to prevent side reactions at the nitrogen.

-

Electrophilic Substitution: While the indole ring is inherently electron-rich and prone to electrophilic substitution, the presence of the electron-withdrawing nitrile group at the C3 position deactivates the pyrrole ring towards further electrophilic attack. The chloro group on the benzene ring is a weak deactivator but an ortho-, para-director.

Reactivity of the Nitrile Group

The cyano group at the C3 position is a versatile functional handle.

-

Hydrolysis: It can be hydrolyzed under strong acidic or basic conditions to yield the corresponding 6-chloro-1H-indole-3-carboxylic acid or 6-chloro-1H-indole-3-carboxamide. This transformation is fundamental for converting the nitrile into other key functional groups.

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This provides access to tryptamine derivatives, which are important pharmacophores.

Reactivity of the Chloro Substituent

The chlorine atom at the C6 position is perhaps the most valuable site for complex molecule synthesis.

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery. Key examples include:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Stability and Incompatibilities

The compound is generally stable under normal laboratory conditions.[4] However, it should be stored in a cool, dry place away from direct light to prevent degradation.

-

Incompatible Materials: Based on related indole and nitrile compounds, it should be kept away from strong oxidizing agents, strong reducing agents, strong acids, and acid chlorides.[4]

Standard Workflow for Synthesis and Spectroscopic Characterization

Caption: General workflow for the synthesis and characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

Predicted ¹H NMR Spectrum:

-

N-H Proton: A broad singlet, typically downfield (> 8.0 ppm).

-

Aromatic Protons: Three protons on the benzene ring and two on the pyrrole ring, exhibiting characteristic splitting patterns (doublets, doublet of doublets) based on their coupling constants. The H2 proton adjacent to the nitrile will likely appear as a singlet or a narrow triplet.

-

Causality: The chemical shift of each proton is determined by its local electronic environment. Protons adjacent to the electron-withdrawing chloro and nitrile groups will be deshielded and appear further downfield.

-

-

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C≡N): A sharp signal in the 115-125 ppm range.

-

Aromatic Carbons: Nine distinct signals are expected in the aromatic region (approx. 100-140 ppm). The carbon attached to the chlorine (C6) will be shifted downfield, and its signal may be broadened due to quadrupolar effects.

-

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be required.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

Predicted Characteristic Absorptions:

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, intense absorption peak in the range of 2220-2260 cm⁻¹. This is a highly diagnostic peak.

-

C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.

-

-

Experimental Protocol: ATR-IR Analysis

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio it against the background.

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition.

-

Expected Molecular Ion Peak: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. A key diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), two distinct peaks will be observed:

-

[M]⁺ at m/z ≈ 176

-

[M+2]⁺ at m/z ≈ 178, with an intensity approximately one-third that of the [M]⁺ peak.

-

-

Expected Fragmentation: Common fragmentation pathways would likely involve the loss of HCN (27 Da) from the molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, a hazard assessment can be made based on structurally similar compounds like indole-3-carbonitrile and other chlorinated aromatics.[4][6][7]

-

Hazard Statements (Predicted):

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6] Use a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

-

Conclusion

This compound is a valuable chemical building block whose utility is defined by the orchestrated reactivity of its three key functional components: the indole N-H, the C3-nitrile, and the C6-chloro group. The ability to selectively functionalize each of these sites makes it a powerful intermediate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its physical properties, chemical reactivity, and the analytical techniques required for its characterization is essential for its effective application in research and development.

References

-

6-chloro-1H-indole-3-carboxylic acid . PubChem, National Center for Biotechnology Information. [Link]

-

6-chloro-1H-indole . ChemSynthesis. [Link]

-

6-Chloro-1H-indole . ChemBK. [Link]

-

Indole-3-carbonitrile . Organic Syntheses Procedure. [Link]

Sources

An In-depth Technical Guide to the Discovery and Synthesis of 6-Chloro-1H-indole-3-carbonitrile

Introduction: The Strategic Importance of the Indole Nucleus in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity, making it a privileged structure in the design of novel therapeutic agents. Within this vast chemical space, 6-Chloro-1H-indole-3-carbonitrile emerges as a molecule of significant interest. The presence of a chlorine atom at the 6-position can enhance metabolic stability and modulate binding affinities through halogen bonding, while the nitrile group at the 3-position is a versatile functional handle for further chemical elaboration and can itself contribute to biological activity. This guide provides a comprehensive overview of the discovery and synthetic history of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Tracing the Origins: A Likely Pathway to Discovery

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis can be logically deduced from established and well-documented methodologies for indole functionalization. The most probable and historically consistent approach involves a multi-step sequence starting from a readily available substituted aniline. This pathway leverages foundational reactions in heterocyclic chemistry, suggesting its initial preparation was likely an extension of known methods to a new, specifically substituted target.

The logical synthetic pathway, based on an analysis of analogous preparations, likely involved the initial synthesis of the corresponding aldehyde, 6-chloro-1H-indole-3-carboxaldehyde, followed by its conversion to the nitrile.

Synthetic Strategies: From Precursor to Final Product

The synthesis of this compound is best approached in a two-stage process:

-

Formation of the Intermediate Aldehyde: Synthesis of 6-chloro-1H-indole-3-carboxaldehyde.

-

Conversion to the Nitrile: Transformation of the aldehyde to the final carbonitrile.

Part 1: Synthesis of 6-Chloro-1H-indole-3-carboxaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

A plausible and efficient synthesis of the key intermediate, 6-chloro-1H-indole-3-carboxaldehyde, starts from 5-chloro-2-methylaniline.[1]

Experimental Protocol: Synthesis of 6-Chloro-1H-indole-3-carboxaldehyde

-

Step 1: Preparation of the Vilsmeier Reagent

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

-

Step 2: Formylation of 5-Chloro-2-methylaniline

-

To the freshly prepared Vilsmeier reagent, add a solution of 5-chloro-2-methylaniline in DMF dropwise, ensuring the temperature remains below 10°C.[1]

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.[1]

-

Heat the reaction mixture to 90°C and maintain for 8 hours.[1]

-

-

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the mixture is basic.[1]

-

A pale yellow solid will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 6-chloro-1H-indole-3-carboxaldehyde.[1]

-

| Parameter | Value | Reference |

| Starting Material | 5-Chloro-2-methylaniline | [1] |

| Reagents | DMF, POCl₃, Na₂CO₃ | [1] |

| Reaction Time | ~10 hours | [1] |

| Reaction Temp. | 0°C to 90°C | [1] |

| Yield | ~91% | [1] |

Causality Behind Experimental Choices:

-

Starting Material: 5-chloro-2-methylaniline is a strategic choice as the Vilsmeier-Haack reaction with this precursor directly leads to the desired 6-chloroindole skeleton.

-

Vilsmeier Reagent: The in situ formation of the Vilsmeier reagent is crucial for its high reactivity. The electrophilic nature of this reagent is key to attacking the electron-rich indole nucleus.

-

Temperature Control: The initial low temperature is critical to control the exothermic reaction during the formation of the Vilsmeier reagent and the subsequent addition of the aniline derivative. The later heating step provides the necessary energy for the cyclization and formation of the indole ring.

-

Basic Work-up: The use of sodium carbonate neutralizes the acidic reaction mixture and facilitates the precipitation of the aldehyde product.

Diagram of the Synthetic Workflow:

Part 2: Conversion of 6-Chloro-1H-indole-3-carboxaldehyde to this compound

The conversion of an aldehyde to a nitrile is a common transformation in organic synthesis. One of the most reliable methods is through the dehydration of an intermediate aldoxime.[2]

Experimental Protocol: Synthesis of this compound

-

Step 1: Formation of the Oxime

-

In a round-bottom flask, dissolve 6-chloro-1H-indole-3-carboxaldehyde in a suitable solvent such as ethanol or a mixture of ethanol and pyridine.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, cool the mixture and add water to precipitate the oxime.

-

Collect the solid by filtration, wash with water, and dry to obtain 6-chloro-1H-indole-3-carboxaldehyde oxime.

-

-

Step 2: Dehydration of the Oxime to the Nitrile

-

In a flask equipped with a reflux condenser, suspend the dried 6-chloro-1H-indole-3-carboxaldehyde oxime in a dehydrating agent such as acetic anhydride, phosphorus pentoxide, or thionyl chloride.

-

Heat the mixture to reflux for several hours until the reaction is complete.

-

Cool the reaction mixture and carefully pour it onto ice-water to quench the excess dehydrating agent.

-

The nitrile product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

-

| Parameter | Value | Reference (Analogous) |

| Starting Material | 6-Chloro-1H-indole-3-carboxaldehyde | [2] |

| Reagents (Oximation) | Hydroxylamine hydrochloride, Base | [2] |

| Reagents (Dehydration) | Acetic anhydride (or similar) | [2] |

| Yield (Analogous) | 85-95% for indole-3-carbonitrile | [2] |

Trustworthiness of the Protocol:

This two-step protocol is a self-validating system. The formation of the intermediate oxime can be confirmed by standard analytical techniques (e.g., NMR, IR, and melting point). The successful conversion to the nitrile will be evident by the disappearance of the oxime hydroxyl group and the appearance of the characteristic nitrile stretch in the IR spectrum, along with the expected shifts in the NMR spectrum.

Modern Synthetic Approaches and Field Insights

While the classical approach described above is robust, modern synthetic chemistry offers several alternative routes that may provide advantages in terms of efficiency, milder reaction conditions, and functional group tolerance.

-

Direct Cyanation: Recent advances have enabled the direct C-H cyanation of indoles, bypassing the need for a pre-functionalized starting material. These methods often employ transition metal catalysts or photoredox catalysis. While potentially more atom-economical, regioselectivity can be a challenge and would need to be optimized for the 6-chloroindole substrate.

-

One-Pot Procedures: It is conceivable to develop a one-pot procedure from the aldehyde to the nitrile, for example, by using a reagent system that both forms the oxime and facilitates its dehydration in a single step.

From a drug development perspective, the choice of synthetic route will depend on factors such as scale, cost of reagents, and the need for stringent purity. For early-stage discovery, a rapid and reliable route like the one detailed above is often preferred. For large-scale synthesis, a more streamlined process with fewer isolation steps would be advantageous.

Applications in Drug Development: A Molecule of Untapped Potential

While this compound itself is not a marketed drug, its structural motifs are present in numerous biologically active compounds, suggesting its potential as a key intermediate in the synthesis of future therapeutics.

-

Kinase Inhibitors: The indole nucleus is a common scaffold in kinase inhibitors used in oncology. The 6-chloro substituent can enhance binding to the ATP-binding site of various kinases. The nitrile group can serve as a handle for the introduction of pharmacophores that target specific regions of the kinase domain.

-

Antiviral Agents: Several indole derivatives have shown promise as antiviral agents. For example, indole-based compounds have been investigated as inhibitors of the SARS-CoV-2 3CLpro enzyme.[3] The specific substitution pattern of this compound could be explored for activity against a range of viruses.

-

Neurological Disorders: Indole compounds are known to interact with various receptors in the central nervous system. Patents have been filed for novel indole compounds for the treatment of neurological diseases.[4]

-

Anti-prion Activity: Indole-3-glyoxylamides, which can be synthesized from indole-3-carbonitriles, have been identified as potent anti-prion agents.[5] This highlights a potential therapeutic avenue for this class of compounds in treating fatal neurodegenerative diseases.

The synthesis of this compound provides a valuable starting point for the exploration of these and other therapeutic areas. Its strategic functionalization allows for the generation of diverse libraries of compounds for high-throughput screening and lead optimization.

Conclusion

This compound stands as a testament to the enduring importance of the indole scaffold in chemical and pharmaceutical research. While its own "discovery" may be an extension of classical synthetic methods, its value as a building block for novel therapeutic agents is clear. The synthetic routes detailed in this guide, grounded in established chemical principles, provide a reliable and reproducible means of accessing this important molecule. As our understanding of disease biology grows, the strategic application of such well-defined chemical entities will undoubtedly continue to drive the discovery of the next generation of medicines.

References

-

Organic Syntheses Procedure: indole-3-carbonitrile. Available at: [Link]

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.

-

Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Discovery and Preclinical Characterization of 6‑Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]‑1H‑indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy - NLM Dataset Catalog. Available at: [Link]

-

Small Molecules with Anti-Prion Activity - PubMed. Available at: [Link]

-

6-chloro-1H-indole - 17422-33-2, C8H6ClN, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

-

In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Available at: [Link]

-

In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Available at: [Link]

-

6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669 - PubChem. Available at: [Link]

-

2-(6-Chloro-1H-indol-3-yl)acetonitrile - PubMed. Available at: [Link]

- US7763732B2 - Indole derivatives - Google Patents.

-

Characterizing antiprion compounds based on their binding properties to prion proteins: Implications as medical chaperones - PubMed Central. Available at: [Link]

-

Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - NIH. Available at: [Link]

-

6-chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 18453235 - PubChem. Available at: [Link]

-

C-H Cyanation of 6-Ring N-Containing Heteroaromatics - PubMed. Available at: [Link]

-

Anti-prion Drugs Targeting the Protein Folding Activity of the Ribosome Reduce PABPN1 Aggregation - PubMed. Available at: [Link]

-

Synthesis and Biological Activity of Conformationally Restricted Indole-based Inhibitors of Neurotropic Alphavirus Replication: Generation of a Three-Dimensional Pharmacophore. Available at: [Link]

-

RECENT ADVANCES IN CYANATION REACTIONS - SciELO. Available at: [Link]

-

Anti-Prion Activity of a Panel of Aromatic Chemical Compounds: In Vitro and In Silico Approaches - PubMed Central. Available at: [Link]

-

Patent & Publications | Pharma Inventor Inc. Available at: [Link]

-

(PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate. Available at: [Link]

-

Discovery of N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, a Cortisol-Sparing CYP11B2 Inhibitor that Lowers Aldosterone in Human Subjects - PubMed. Available at: [Link]

-

Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - BJOC. Available at: [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. Available at: [Link]

-

Anti-prion Drugs Targeting the Protein Folding Activity of the Ribosome Reduce PABPN1 Aggregation - PubMed Central. Available at: [Link]

-

Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. Available at: [Link]

- WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents.

-

In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PubMed Central. Available at: [Link]

-

Selected Publications and Patents from 2005–2019 - Curia Global. Available at: [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. Available at: [Link]

- US20210346347A1 - Novel compositions of matter and pharmaceutical compositions - Google Patents.

-

Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Available at: [Link]

-

(PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - ResearchGate. Available at: [Link]

-

Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot - MDPI. Available at: [Link]

-

(PDF) 1-Methylindole-3-carboxaldehyde oxime derivatives - ResearchGate. Available at: [Link]

-

1-Methylindole-3-carboxaldehyde oxime derivatives - PubMed. Available at: [Link]

Sources

- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20210346347A1 - Novel compositions of matter and pharmaceutical compositions - Google Patents [patents.google.com]

- 5. Characterizing antiprion compounds based on their binding properties to prion proteins: Implications as medical chaperones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of Novel Chlorinated Indole Compounds

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enigma of Chlorinated Indoles

Chlorinated indole alkaloids represent a fascinating class of natural products, often exhibiting potent and diverse biological activities that make them prime candidates for drug discovery.[1][2][3] Their unique chemical architectures, frequently found in marine organisms, present a formidable challenge to the natural product chemist.[1][2] The elucidation of their structures is a puzzle that requires a symphony of modern analytical techniques, a deep understanding of spectroscopic principles, and an intuitive approach to data interpretation. This guide is not a rigid protocol but a narrative journey through the process of structure elucidation, grounded in the real-world example of a novel chlorinated bis-indole alkaloid, dionemycin.[1][4][5] Our focus will be on the "why" behind each experimental choice, providing a logical framework that can be adapted to the unique challenges presented by each new molecule.

Chapter 1: The Discovery Phase - From Marine Depths to the Laboratory Bench

The journey to elucidating the structure of a novel compound begins with its discovery and isolation. Marine sponges and their associated microorganisms are a particularly rich source of halogenated natural products.[6][7]

Isolation of the Target Compound

The initial step involves the extraction of organic molecules from the source organism. A common and effective method is solvent extraction, often followed by chromatographic separation to isolate individual compounds.

Experimental Protocol: Extraction and Isolation of Alkaloids from Marine Sources

-

Sample Preparation: The marine organism (e.g., sponge or microbial culture) is first lyophilized to remove water. The dried biomass is then ground into a fine powder to maximize the surface area for extraction.

-

Solvent Extraction: A Soxhlet apparatus is a standard choice for the exhaustive extraction of moderately polar compounds like indole alkaloids.[8] The powdered biomass is placed in the Soxhlet thimble and repeatedly extracted with a solvent of intermediate polarity, such as ethyl acetate or a mixture of dichloromethane and methanol. The choice of solvent is critical and is often determined by preliminary small-scale extractions and literature precedents for similar organisms.

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Fractionation: The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic separations.

-

Column Chromatography: A common first step is column chromatography over silica gel or a reversed-phase C18 stationary phase. A gradient of solvents with increasing polarity is used to elute fractions of decreasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing interesting biological activity or unique profiles on thin-layer chromatography (TLC) are further purified by HPLC. A semi-preparative or preparative column is used, often with a photodiode array (PDA) detector to monitor the elution of compounds by their UV-Vis absorbance, which is characteristic for different chromophores like the indole nucleus.

-

Chapter 2: The Initial Interrogation - Unveiling the Molecular Formula and Core Structural Elements

Once a pure compound is in hand, the first step is to determine its molecular formula and gather initial clues about its structure. High-Resolution Mass Spectrometry (HRMS) and 1D NMR spectroscopy are the workhorses of this phase.

Determining the Molecular Formula with High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula.[7][9][10][11][12]

Data Presentation: HRMS Data for a Novel Chlorinated Indole

| Parameter | Value | Interpretation |

| Ionization Mode | ESI+ | Electrospray ionization, positive mode |

| Measured m/z | [M+H]⁺ | Protonated molecular ion |

| Exact Mass | 559.0123 | |

| Calculated Mass for C₂₆H₁₄Cl₃N₃O₄ | 559.0128 | |

| Mass Error | -0.9 ppm | Within the acceptable range for high-resolution instruments |

| Deduced Molecular Formula | C₂₆H₁₄Cl₃N₃O₄ |

The presence of chlorine is often indicated by a characteristic isotopic pattern in the mass spectrum, where the M+2, M+4, etc. peaks have specific intensity ratios depending on the number of chlorine atoms.[13][14]

First Glimpse into the Structure: ¹H and ¹³C NMR Spectroscopy

1D NMR spectra provide fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.[15][16][17][18][19][20]

Interpreting the 1D NMR Spectra of an Indole Alkaloid:

-

¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their connectivity through spin-spin coupling. For an indole core, one would expect to see signals in the aromatic region (typically δ 7-8 ppm). The presence of sharp singlets may indicate methyl groups or isolated protons, while complex multiplets suggest protons that are coupled to their neighbors.

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts provide clues about the type of carbon (e.g., carbonyls >160 ppm, aromatic carbons 100-150 ppm, aliphatic carbons 10-60 ppm). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

Chapter 3: Assembling the Pieces - The Power of 2D NMR Spectroscopy

2D NMR experiments are the cornerstone of structure elucidation for complex molecules, providing a roadmap of how the atoms are connected.[11][14][18][21][22][23]

Experimental Workflow: Structure Elucidation using 2D NMR

Caption: A typical workflow for 2D NMR-based structure elucidation.

Tracing Proton-Proton Connections with COSY

The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through two or three bonds.[18] This allows for the identification of spin systems, which are groups of connected protons.

Linking Protons to their Directly Attached Carbons with HSQC

The HSQC (Heteronuclear Single Quantum Coherence) spectrum shows correlations between protons and the carbons to which they are directly attached.[23][24] This is a crucial step in assigning the carbon skeleton.

Building the Molecular Scaffold with HMBC

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful tool for assembling the molecular framework.[8][23][24] It reveals correlations between protons and carbons that are two or three bonds away. These long-range correlations are essential for connecting the spin systems identified from COSY and for identifying quaternary carbons (carbons with no attached protons).

Data Presentation: Key HMBC Correlations for Dionemycin

| Proton (δ ppm) | Correlated Carbons (δ ppm) | Interpretation |

| H-2' | C-3, C-2 (carbonyl) | Connects the indole ring to the central pyrrole-2,5-dione moiety. |

| H-2" | C-4, C-5 (carbonyl) | Confirms the linkage of the second indole ring to the central core. |

| H-4'/4" | C-3'/3" | Establishes connectivity within the indole rings. |

| H-6'/6" | C-4'/4", C-7a'/7a" | Further confirms the indole ring structure and substitution pattern. |

Data adapted from the structure elucidation of dionemycin.[5]

Unraveling the 3D Structure with NOESY

The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds.[4][5][6][25] This is invaluable for determining the relative stereochemistry of the molecule.

Chapter 4: The Final Confirmation - Absolute Configuration by X-ray Crystallography

While NMR can reveal the relative stereochemistry, determining the absolute configuration of a chiral molecule often requires X-ray crystallography.[1] This technique provides an unambiguous 3D structure of the molecule as it exists in a single crystal.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystallization: The first and often most challenging step is to grow a single crystal of the compound of sufficient quality. This is typically achieved by slowly evaporating the solvent from a saturated solution of the compound. A variety of solvents and solvent combinations may need to be screened.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern that is recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. The structural model is then refined to best fit the experimental data.

-

Determination of Absolute Configuration: For chiral molecules, the absolute configuration can often be determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry.

Chapter 5: A Case Study in Action - The Structure Elucidation of Dionemycin

Dionemycin is a novel chlorinated bis-indole alkaloid isolated from the deep-sea-derived Streptomyces sp. SCSIO 11791.[4][5] Its structure was elucidated through a combination of the techniques described in this guide.

-

Molecular Formula Determination: HRESIMS analysis established the molecular formula as C₂₆H₁₃Cl₃N₂O₄, indicating 19 degrees of unsaturation.[4][5]

-

1D NMR Analysis: The ¹H and ¹³C NMR spectra suggested the presence of two indole rings and a central core.

-

2D NMR Analysis:

-

COSY experiments identified the spin systems within the two indole moieties.

-

HSQC correlated the protons with their directly attached carbons.

-

HMBC was the key to connecting the two indole rings to a central 3,4-bis-indole-pyrrole-2,5-dione moiety and to placing the three chlorine atoms on the indole rings.[5]

-

-

Final Structure: The collective spectroscopic data led to the unambiguous assignment of the planar structure of dionemycin.

Conclusion: An Integrated Approach to a Complex Problem

The structure elucidation of novel chlorinated indole compounds is a testament to the power of modern analytical chemistry. It is a process that relies not on a single technique but on the thoughtful and integrated application of multiple spectroscopic methods. By understanding the strengths and limitations of each technique and by applying a logical, evidence-based approach, researchers can confidently unravel the intricate structures of these fascinating and potentially life-saving molecules.

References

-

Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities. The Journal of Antibiotics. [Link]

-

Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities. ProQuest. [Link]

-

Marine Indole Alkaloids—Isolation, Structure and Bioactivities. National Center for Biotechnology Information. [Link]

-

High-Resolution Mass Spectrometry Definition. Fiveable. [Link]

-

1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. MDPI. [Link]

-

Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]

-

Extraction and Identification of Zoochemicals in Marine Sponge Hyattella intestinalis (Lamarck, 1814) (Phylum. International Journal of Zoological Investigations. [Link]

-

NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]

-

Bioactive Compounds from Marine Sponges: Fundamentals and Applications. National Center for Biotechnology Information. [Link]

-

High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. [Link]

-

Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Mary Washington.

-

Stereochemistry | How to read NOESY spectrum?. YouTube. [Link]

-

Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. Heinrich Heine University Düsseldorf. [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. [Link]

-

Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria. Royal Society of Chemistry. [Link]

-

Marine Indole Alkaloids. National Center for Biotechnology Information. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis. National Center for Biotechnology Information. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

Determination of molecular formulas of natural organic matter molecules by (ultra-) high-resolution mass spectrometry Status and needs. ResearchGate. [Link]

-

2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

-

2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. University of Arizona. [Link]

-

Chloro pattern in Mass Spectrometry. YouTube. [Link]

-

Racemic Bisindole Alkaloids: Structure, Bioactivity, and Computational Study. ResearchGate. [Link]

-

-

Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

-

-

Table 2 1 H-NMR, COSY, NOESY, HMQC, and HMBC data of compound 2. ResearchGate. [Link]

-

Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. [Link]

-

1H and 13 C NMR data for compounds 1 and 2. ResearchGate. [Link]

- NMR STUDIES OF INDOLE Pedro Joseph-Nathan*, Rosa E. del Rio, and Martha S. Morales-Rios Departamento de Qulmica del Centro de In. HETEROCYCLES.

-

The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. [Link]

Sources

- 1. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorinated <i>bis</i>-indole alkaloids from deep-sea derived <i>Streptomyces</i> sp. SCSIO 11791 with antibacterial and cytotoxic activities - ProQuest [proquest.com]

- 6. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00013K [pubs.rsc.org]

- 8. ijzi.net [ijzi.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 12. mdpi.com [mdpi.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. par.nsf.gov [par.nsf.gov]

- 17. researchgate.net [researchgate.net]

- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 19. researchgate.net [researchgate.net]

- 20. princeton.edu [princeton.edu]

- 21. researchgate.net [researchgate.net]

- 22. Total Synthesis of (+)-Ambiguine G - ChemistryViews [chemistryviews.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. LC-HRMS-Database Screening Metrics for Rapid Prioritization of Samples to Accelerate the Discovery of Structurally New Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

A Technical Guide to the Biological Potential of 6-Chloro-1H-indole-3-carbonitrile Derivatives

Preamble: The Indole Scaffold as a Cornerstone in Medicinal Chemistry

The indole ring system, a fusion of benzene and pyrrole, is recognized as a "privileged scaffold" in drug discovery.[1][2][3] Its structural resemblance to the amino acid tryptophan allows it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics.[4][5] The biological profile of an indole derivative can be profoundly influenced by the nature and position of its substituents. This guide focuses on a specific, highly promising class: derivatives of 6-Chloro-1H-indole-3-carbonitrile. The presence of a chloro group at the 6-position and a carbonitrile moiety at the 3-position creates a unique electronic and steric profile, unlocking a diverse range of pharmacological activities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, synthesizing current knowledge and providing practical insights into the therapeutic potential of these compounds.

Part 1: Core Biological Activities and Mechanistic Insights

Derivatives of the this compound core have demonstrated significant potential across several therapeutic areas, most notably in oncology, infectious diseases, and neurology. The following sections dissect these activities, grounding the discussion in mechanistic data and experimental evidence.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The most extensively documented activity of these indole derivatives is their potent antiproliferative effect against various cancer cell lines.[6][7] This efficacy is not achieved through a single mechanism but rather a multi-targeted approach, primarily involving kinase inhibition and disruption of microtubule dynamics.

Protein kinases are critical regulators of cellular processes, and their deregulation is a hallmark of cancer.[8] Indole derivatives have proven to be a fertile ground for the development of potent kinase inhibitors.[9][10][11]

-

Tropomyosin Receptor Kinase (TRK) Inhibition: TRK has emerged as a crucial target in cancers driven by NTRK gene fusions. A novel 1H-indole-3-carbonitrile derivative, compound C11, was developed as a highly potent TRK inhibitor.[12] Mechanistic studies revealed that C11 induced cancer cell death by arresting the cell cycle, triggering apoptosis, and reducing the levels of phosphorylated TRK.[12] This compound showed significant antiproliferative effects against TRK-dependent cancer cell lines (Km-12) and inhibited both colony formation and cell migration in a dose-dependent manner.[12]

-

EGFR, VEGFR-2, FLT3, and CDK2 Inhibition: While direct studies on this compound are nascent, molecular docking and research on analogous structures strongly suggest a broader kinase inhibitory profile. Docking calculations have identified indole-based acrylonitriles as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with a preference for the latter.[10] Furthermore, related oxindole scaffolds have yielded potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinase 2 (CDK2), crucial regulators of cell proliferation and survival.[13]

A foundational strategy in cancer therapy is the targeting of the cellular cytoskeleton. The 6-chloroindole structural motif is a key component in molecules that function as microtubule-destabilizing agents.[6] This mechanism is famously employed by the natural indole alkaloids vincristine and vinblastine.[11][14][15]

By interfering with tubulin polymerization, these derivatives prevent the formation of the mitotic spindle, a structure essential for cell division. This disruption leads to a cascade of events, including:

-

Cell Cycle Arrest: Cells are unable to progress through mitosis and are arrested in the G2/M phase.[6]

-

Induction of Apoptosis: The sustained mitotic arrest triggers the intrinsic (mitochondrial) pathway of programmed cell death.[6]

This mechanism is particularly effective against the rapidly dividing cells characteristic of cancer.

The antiproliferative potential of various indole-3-carbonitrile and related derivatives has been quantified against numerous human cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Reference |

| 1H-indole-3-carbonitrile (C11) | Km-12 (TRK-dependent) | Potent Antiproliferative | [12] |

| Indole-based Sulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 µM | [16] |

| Indole-based Sulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 µM | [16] |

| Indolyl-1,2,4-triazole (7i) | PaCa2 (Pancreatic) | 0.8 µM | [17] |

| Indolyl-1,2,4-triazole (7n) | MCF7 (Breast) | 1.6 µM | [17] |

| Indolyl-1,2,4-triazole (7c) | PC3 (Prostate) | 4.0 µM | [17] |

| Oxindole Derivative (5l) | Leukemia (Panel Average) | 3.39 µM | [13] |

| Oxindole Derivative (5l) | Colon (Panel Average) | 5.97 µM | [13] |

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents.[1][18] Indole derivatives, particularly those featuring chloro-substitutions and linked to other heterocyclic systems like triazoles and thiadiazoles, have emerged as promising candidates.[18][19]

-

Antibacterial Efficacy: Studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like Methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Escherichia coli.[18][19][20] In some cases, the minimum inhibitory concentrations (MICs) were found to be 20- to 100-fold lower than standard antibiotics like ciprofloxacin and ampicillin.[20]

-

Antifungal Efficacy: Potent activity has been observed against fungal pathogens, notably Candida albicans and the often-resistant Candida krusei.[18][19] Several indole-triazole derivatives were found to be more effective than the standard antifungal drug fluconazole.[18][19]

-

Proposed Mechanism: While not fully elucidated for all derivatives, a likely mechanism of action is the disruption of the bacterial membrane, leading to leakage of intracellular components and cell death. This has been demonstrated for related indole-polyamine conjugates.[21]

| Compound Class | Microorganism | Activity Metric (MIC) | Reference |

| Indole-triazole/thiadiazole | S. aureus, MRSA, E. coli | 3.125 - 50 µg/mL | [19] |

| Indole-triazole (3d) | MRSA | More effective than ciprofloxacin | [19] |

| Indole-triazole derivatives | C. krusei | More effective than fluconazole | [18][19] |

| Indole carboxamides | S. aureus, B. subtilis, E. coli | 1.56 - 12.5 µg/mL | [20] |

Potent and Selective Enzyme Inhibition

Beyond kinases, these indole scaffolds can selectively inhibit other enzyme classes implicated in disease.

-

Monoamine Oxidase (MAO) Inhibition: MAO enzymes are critical targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. A study of 3-chloro-1H-indole-5,6-dicarbonitrile derivatives revealed potent, reversible, and competitive inhibition of both MAO-A and MAO-B isoforms.[22] The lead compound, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile, exhibited IC₅₀ values in the low nanomolar range, highlighting its potential for development as a therapeutic for neurological conditions.[22]

| Compound | Target | Activity Metric (IC₅₀) | Reference |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-A | 0.014 µM | [22] |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-B | 0.017 µM | [22] |

-

Cyclooxygenase (COX) Inhibition: Indole-N-acylhydrazone derivatives have been identified as selective COX-2 inhibitors.[23] Selective COX-2 inhibition is a highly desirable trait for anti-inflammatory drugs, as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs. In vivo studies confirmed the anti-inflammatory activity of these compounds, with one derivative completely suppressing carrageenan-induced paw edema in an animal model.[23]

Part 2: Synthesis and Experimental Protocols

The translation of therapeutic potential into tangible results requires robust synthetic methods and validated experimental protocols. This section provides an overview of common synthetic strategies and detailed, step-by-step methodologies for key biological assays.

General Synthetic Strategies

The synthesis of this compound derivatives can be approached in several ways, often involving palladium-catalyzed cross-coupling reactions, Friedel-Crafts acylations, or condensation reactions with precursors like acid hydrazides to form heterocyclic appendages.[3][5][17][24] A common strategy involves modifying a pre-formed this compound scaffold.

Protocol 2.1.1: Iodination of an Indole-carbonitrile Scaffold (Exemplar)

This protocol, adapted from literature, demonstrates a key step in functionalizing the indole ring at the 3-position, which is a common precursor step for further coupling reactions.[24]

-

Dissolution: Dissolve 1H-indole-2-carbonitrile (1.0 equivalent) in N,N-Dimethylformamide (DMF).

-

Base Addition: Add potassium hydroxide (KOH) (3.6 equivalents) in small portions to the solution.

-

Stirring: Stir the mixture for 30 minutes at room temperature to facilitate deprotonation.

-

Iodine Addition: Cool the mixture to 0 °C. Add a solution of iodine (1.0 equivalent) in DMF dropwise.

-

Reaction: Allow the mixture to stir for 4 hours at room temperature.

-

Quenching: Pour the reaction mixture into a solution of water and saturated aqueous ammonium chloride (NH₄Cl) and stir for 30 minutes.

-

Isolation: Filter the resulting precipitate on a Büchner funnel and dry under vacuum to yield the 3-iodo-1H-indole-2-carbonitrile product.

Key Biological Evaluation Protocols

Protocol 2.2.1: In Vitro Cytotoxicity Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity in cancer cell lines.

-

Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% (w/v) Trichloroacetic Acid (TCA). Incubate for 1 hour at 4 °C.

-

Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Wash and Solubilize: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. After air drying, add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Readout: Measure the absorbance at 510 nm using a microplate reader. Calculate the percentage of growth inhibition and determine the IC₅₀/GI₅₀ value.

Protocol 2.2.2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) and dilute it in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum only) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37 °C for 18-24 hours (for bacteria) or as appropriate for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

Part 3: Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds with significant, demonstrable biological activities. The evidence strongly supports their potential as anticancer agents acting through kinase inhibition and microtubule disruption, as broad-spectrum antimicrobial agents, and as selective enzyme inhibitors for neurological and inflammatory conditions.

To advance these promising leads from the laboratory to the clinic, future research efforts must be rigorously focused and strategically directed.

Key Future Imperatives:

-

Direct Biological Evaluation: There is a need for more comprehensive in vitro and in vivo studies focused specifically on the parent this compound molecule and its immediate, systematically modified derivatives to build a clear and robust Structure-Activity Relationship (SAR).[6]

-

Target Deconvolution: Utilize advanced techniques such as chemical proteomics, thermal shift assays, and extensive molecular docking to definitively identify and validate the specific molecular targets for the most potent compounds.[6]

-

Pharmacokinetic Profiling: Early and thorough in vitro and in vivo ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are critical to assess the drug-like properties of lead candidates, including metabolic stability and oral bioavailability.[12][25][26]

-

Exploration of New Therapeutic Areas: Given the scaffold's ability to interact with diverse biological targets, its potential in other areas such as antiviral[27] and anti-inflammatory[23][28] diseases warrants deeper investigation.

By pursuing these avenues, the scientific community can fully unlock the therapeutic potential of this privileged chemical scaffold, paving the way for the development of next-generation medicines.

References

- Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry.

- Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Semantic Scholar.

- Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. PubMed.

- The Core Mechanism of 6-Chloroindole in Cancer Cells: A Technical Guide for Researchers. Benchchem.

- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC - NIH.

- Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

- Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. PMC - PubMed Central.

- Effects of the Substituents of the Indole Ring on Activity Profiles.

- Versatility in pharmacological actions of 3-substituted indoles.

- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre

- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.

- Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile deriv

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of Health Sciences & Research.

- 3-Substituted indole: A review.

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH.

- Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents. ChemMedChem.

- Antimicrobial and antiviral screening of novel indole carboxamide and propanamide deriv

- Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. PMC - PubMed Central.

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC - NIH.

- Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti

- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH.

- The Evolving Landscape of Cancer Research: A Comparative Analysis of 5-Chloroindole and Other Indole Deriv

- Synthesis, in vivo Biological Assessment and Molecular Docking Study of some newer Indole Derivatives as COX 1/2 Inhibitors.

- Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone deriv

- Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Their Hemolytic, Cytoprotective, and Antimicrobial Activity. MDPI.

- Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. PubMed Central.

- A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI.

- Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. NIH.

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemijournal.com [chemijournal.com]

- 5. chemijournal.com [chemijournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. [PDF] Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes | Semantic Scholar [semanticscholar.org]

- 10. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. turkjps.org [turkjps.org]

- 20. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Indole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products and its integral role in a significant number of FDA-approved pharmaceuticals underscore its "privileged" status.[1] This guide provides a comprehensive exploration of the indole scaffold's multifaceted role in drug discovery and development. We will delve into the fundamental physicochemical properties that make indole an attractive pharmacophore, examine its diverse biological activities, and provide detailed insights into the structure-activity relationships that guide the design of novel therapeutics. Furthermore, this document will present key synthetic methodologies for accessing functionalized indoles and representative protocols for their biological evaluation, offering a practical resource for researchers in the field.

The Enduring Appeal of the Indole Scaffold

The indole ring system, consisting of a benzene ring fused to a pyrrole ring, is a structural motif that has captivated chemists and pharmacologists for over a century.[1] Its unique electronic and steric properties allow it to engage in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] This versatility in binding is a key contributor to the diverse pharmacological activities exhibited by indole-containing compounds.[1]

Physicochemical Properties: A Foundation for Drug-Likeness

The indole scaffold's utility in medicinal chemistry is deeply rooted in its inherent physicochemical characteristics. The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, a crucial interaction for anchoring ligands to their biological targets.[3] The aromatic nature of the bicyclic system provides a platform for π-π stacking interactions with aromatic residues in proteins.[2] Furthermore, the overall planarity and moderate lipophilicity of the indole nucleus contribute to favorable pharmacokinetic properties, including membrane permeability and bioavailability.[4] The ability to readily functionalize various positions on the indole ring allows for the fine-tuning of these properties to optimize drug-like characteristics.[4]

A Ubiquitous Presence in Nature and Medicine

The indole scaffold is a recurring theme in the molecular architecture of numerous natural products with profound biological activities.[5] Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and the potent anticancer agents vincristine and vinblastine, derived from the Madagascar periwinkle.[6][7] This natural prevalence has served as a rich source of inspiration for the development of synthetic indole-based drugs. Indeed, a significant number of FDA-approved drugs feature the indole core, targeting a wide spectrum of diseases, from inflammation and migraines to cancer and infectious diseases.[8][9]

Synthetic Strategies for Accessing the Indole Core

The construction of the indole nucleus is a well-trodden path in organic synthesis, with a variety of named reactions providing access to a diverse range of substituted indoles. The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the available starting materials.

The Fischer Indole Synthesis: A Classic and Versatile Method

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for constructing the indole ring.[10] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone.[7]

Mechanism of the Fischer Indole Synthesis:

The reaction proceeds through a series of well-established steps:

-

Hydrazone Formation: The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.[5]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[5]

-

[11][11]-Sigmatropic Rearrangement: The protonated enamine undergoes a[11][11]-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a di-imine intermediate.[7]

-

Cyclization and Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring.[10]

Experimental Protocol: Synthesis of 2-phenylindole via Fischer Indole Synthesis

-

Materials: Phenylhydrazine (1.0 eq), acetophenone (1.0 eq), polyphosphoric acid (PPA).

-

Procedure:

-

To a stirred solution of phenylhydrazine in a suitable solvent (e.g., toluene), add an equimolar amount of acetophenone.

-

Heat the mixture to reflux for 1-2 hours to ensure the formation of the phenylhydrazone.

-

Cool the reaction mixture and slowly add polyphosphoric acid.

-

Heat the mixture to 100-120 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-phenylindole.

-

Modern Synthetic Approaches

While the Fischer synthesis is a workhorse, several other methods offer alternative pathways to functionalized indoles. These include:

-

The Leimgruber-Batcho Indole Synthesis: A two-step procedure that is particularly useful for preparing indoles with electron-donating groups on the benzene ring.[12]

-

The Reissert Indole Synthesis: This method involves the reductive cyclization of an o-nitrophenylpyruvic acid derivative.[12]

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like the Heck and Buchwald-Hartwig reactions have been adapted for indole synthesis, offering excellent control over regioselectivity and functional group tolerance.

The Indole Scaffold in Anticancer Drug Discovery

The indole nucleus is a prominent feature in a multitude of anticancer agents, both natural and synthetic.[11] These compounds exert their effects through various mechanisms, including the inhibition of tubulin polymerization, the modulation of protein kinase activity, and the induction of apoptosis.[11]

Targeting Microtubule Dynamics: The Vinca Alkaloids and Beyond

The vinca alkaloids, such as vincristine and vinblastine, are classic examples of indole-containing natural products that disrupt microtubule dynamics.[6] They bind to β-tubulin and inhibit its polymerization into microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[8][13]

Mechanism of Tubulin Polymerization Inhibition:

Caption: Inhibition of microtubule polymerization by vinca alkaloids.

Structure-Activity Relationship (SAR) of Indole-Based Tubulin Inhibitors:

The anticancer activity of indole-based tubulin inhibitors is highly dependent on their substitution pattern. Key SAR insights include:

| Position of Substitution | Effect on Activity | Rationale |

| Indole N1 | Substitution with small alkyl groups can be tolerated. | Modulates lipophilicity and cell permeability. |

| Indole C2 | Aromatic or heteroaromatic substituents are often beneficial.[14] | Enhances binding to the colchicine binding site on tubulin. |

| Indole C3 | A carbonyl or a substituted aryl group is crucial for activity.[1] | Participates in key hydrogen bonding interactions within the binding pocket. |

| Indole C5 | Electron-withdrawing groups can enhance potency.[15] | Alters the electronic properties of the indole ring, influencing target binding. |

Kinase Inhibition: A Targeted Approach to Cancer Therapy

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[16] The indole scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.[17]

Mechanism of Kinase Inhibition by Indole Derivatives:

Many indole-based kinase inhibitors are designed to mimic the adenine moiety of ATP, the natural substrate for kinases. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.[3]

Caption: Competitive inhibition of protein kinases by indole-based drugs.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

-